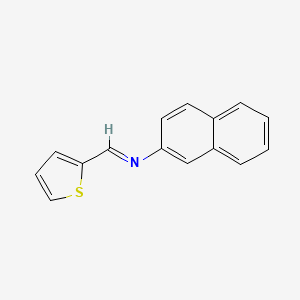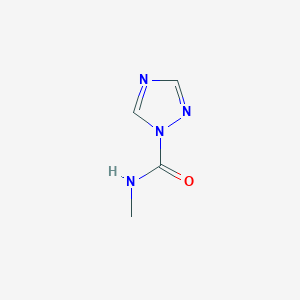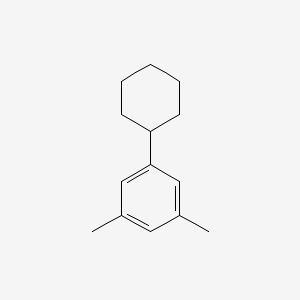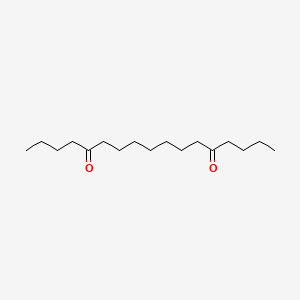
Heptadecane-5,13-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptadecane-5,13-dione is an organic compound with the molecular formula C17H32O2 It is a diketone, meaning it contains two ketone functional groups located at the 5th and 13th positions of the heptadecane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Heptadecane-5,13-dione can be synthesized through several methods. One common approach involves the oxidation of heptadecane using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction typically requires controlled temperatures and prolonged reaction times to ensure complete oxidation at the desired positions.
Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic oxidation processes. These methods often employ metal catalysts such as palladium or platinum to facilitate the oxidation of heptadecane. The process is carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Heptadecane-5,13-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) can convert the diketone into diols.
Substitution: The ketone groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Grignard reagents, organolithium compounds.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Various functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its role in metabolic pathways and as a potential biomarker.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which heptadecane-5,13-dione exerts its effects involves its interaction with various molecular targets and pathways. For instance, its anti-inflammatory properties are linked to the inhibition of the NF-kB pathway, which plays a crucial role in regulating immune responses and inflammation. The compound’s antioxidant activity is attributed to its ability to scavenge reactive oxygen species (ROS) and protect cells from oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Heptadecane-5,13-dione can be compared with other diketones such as:
Hexadecane-4,12-dione: Similar structure but with a shorter carbon chain.
Octadecane-6,14-dione: Similar structure but with a longer carbon chain.
Uniqueness: this compound’s unique positioning of the ketone groups and its specific chain length confer distinct chemical properties and reactivity compared to its analogs. This makes it particularly valuable in certain synthetic and industrial applications.
Eigenschaften
CAS-Nummer |
31334-98-2 |
|---|---|
Molekularformel |
C17H32O2 |
Molekulargewicht |
268.4 g/mol |
IUPAC-Name |
heptadecane-5,13-dione |
InChI |
InChI=1S/C17H32O2/c1-3-5-12-16(18)14-10-8-7-9-11-15-17(19)13-6-4-2/h3-15H2,1-2H3 |
InChI-Schlüssel |
CWAPEWKKYQUYRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)CCCCCCCC(=O)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Amino-2-methyl-1H-imidazo[1,2-a]pyridin-4-ium bromide](/img/structure/B14693198.png)
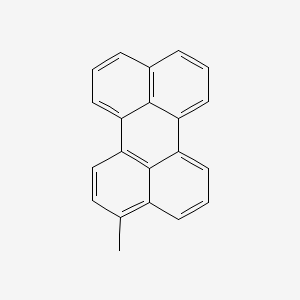
![(1,4-Dithiaspiro[4.4]nonan-2-yl)methanol](/img/structure/B14693217.png)
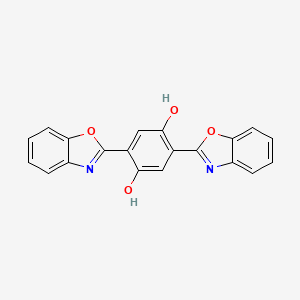
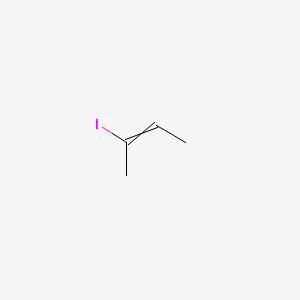
![Benzenamine, N-[(4-ethoxyphenyl)methylene]-4-ethyl-](/img/structure/B14693232.png)
![2-(4-Chlorophenyl)pyrido[3,4-b]pyrazin-8-amine](/img/structure/B14693234.png)

![3-oxapentacyclo[10.7.0.02,4.06,11.015,19]nonadeca-1,4,6,8,10,12,14,16,18-nonaene](/img/structure/B14693263.png)
